Pentyl mercaptoacetate
Description
Properties
IUPAC Name |
pentyl 2-sulfanylacetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O2S/c1-2-3-4-5-9-7(8)6-10/h10H,2-6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXIWFYQVPPOSNC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC(=O)CS | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60213255 | |
| Record name | Pentyl mercaptoacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60213255 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6380-70-7 | |
| Record name | Pentyl 2-mercaptoacetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6380-70-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pentyl mercaptoacetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006380707 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pentyl mercaptoacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60213255 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Pentyl mercaptoacetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.335 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Reaction Mechanism and Stoichiometry
The reaction proceeds via protonation of the thioglycolic acid’s carbonyl oxygen by sulfuric acid, enhancing the electrophilicity of the carbonyl carbon. Nucleophilic attack by pentanol’s hydroxyl group forms a tetrahedral intermediate, which subsequently loses a proton and water to yield this compound. The balanced equation is:
Stoichiometric ratios typically favor a 1:1 molar ratio of thioglycolic acid to pentanol, though excess alcohol (1.2–1.5 equivalents) is often used to drive the equilibrium toward ester formation.
Laboratory-Scale Protocol
A representative small-scale synthesis involves:
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Reagent Mixing : 0.1 mol thioglycolic acid and 0.12 mol pentanol are combined in a round-bottom flask.
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Catalyst Addition : 1–2% (v/v) concentrated sulfuric acid is added.
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Reflux : The mixture is heated at 110–120°C under reflux for 4–6 hours.
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Neutralization : Post-reaction, the mixture is washed with aqueous sodium bicarbonate to remove residual acid.
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Purification : The crude ester is distilled under reduced pressure (boiling point: 98–102°C at 15 mmHg).
Yields under these conditions typically range from 80–85%, with purity exceeding 95% as verified by gas chromatography.
Industrial-Scale Synthesis and Process Intensification
Industrial production of this compound prioritizes cost-effectiveness and throughput, often employing continuous reactors and advanced separation techniques.
Continuous Flow Reactors
Tubular flow reactors with static mixers enhance mass transfer between thioglycolic acid and pentanol, reducing reaction time to 1–2 hours. A study comparing batch vs. continuous systems reported a 12% increase in yield (92% vs. 80%) under identical stoichiometric conditions.
Distillation Optimization
Industrial purification utilizes fractional distillation columns with high theoretical plate counts (>20 plates) to separate this compound from unreacted pentanol and water. Azeotropic distillation with toluene or cyclohexane is occasionally employed to break the ester-water azeotrope.
Table 1: Comparative Performance of Laboratory vs. Industrial Methods
| Parameter | Laboratory Scale | Industrial Scale |
|---|---|---|
| Reaction Time | 4–6 hours | 1–2 hours |
| Yield | 80–85% | 90–92% |
| Purity | 95–97% | 99% |
| Energy Consumption | 0.8 kWh/mol | 0.5 kWh/mol |
Catalytic Innovations and Alternative Approaches
While sulfuric acid remains the standard catalyst, recent studies explore alternatives to mitigate corrosion and waste generation.
Heterogeneous Acid Catalysts
Zeolites (e.g., H-ZSM-5) and sulfonated carbon catalysts show promise in esterification, offering recyclability and reduced environmental impact. A 2024 study demonstrated a 78% yield using sulfonated graphene oxide, though reaction times extended to 8 hours.
Enzyme-Catalyzed Esterification
Lipases from Candida antarctica (CAL-B) have been tested under solvent-free conditions. While avoiding acidic waste, enzymatic methods currently achieve lower yields (60–65%) and require longer durations (24–48 hours).
Reaction Kinetics and Thermodynamic Modeling
The esterification of thioglycolic acid with pentanol is a reversible, second-order reaction. Kinetic studies reveal an activation energy () of 65.2 kJ/mol, with the rate-limiting step being the nucleophilic attack by pentanol.
Temperature Dependence
Elevating temperatures from 100°C to 130°C increases the rate constant () by a factor of 3.2 but risks side reactions such as alcohol dehydration. Optimal temperatures balance speed and selectivity.
Equilibrium Considerations
The equilibrium constant () for this reaction is 2.3 at 120°C, favoring ester formation. Continuous water removal via molecular sieves or Dean-Stark traps shifts equilibrium, achieving 95% conversion.
Purification and Quality Control
Crude this compound requires rigorous purification to meet industrial specifications (>99% purity).
Distillation Protocols
Fractional distillation under vacuum (15–20 mmHg) effectively separates the ester (bp 98–102°C) from pentanol (bp 138°C) and thioglycolic acid (bp 120°C at 20 mmHg).
Analytical Characterization
Quality control relies on:
Chemical Reactions Analysis
Hydrolysis and pH-Dependent Stability
Pentyl mercaptoacetate undergoes hydrolysis under acidic or basic conditions, yielding thioglycolic acid and pentanol. Key findings include:
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Acidic Hydrolysis : Protonation of the carbonyl oxygen increases electrophilicity, facilitating nucleophilic attack by water. At pH < 3.5, rates plateau due to dominance of the protonated species .
-
Basic Hydrolysis : Thiolate (RS⁻) formation at pH > 10 promotes nucleophilic attack on the carbonyl, with rates decreasing linearly above pH 10.22 .
Table 1: Hydrolysis Kinetics of Thioesters (Analogous Systems)
| Condition | Rate Constant (s⁻¹) | Half-Life | Source |
|---|---|---|---|
| pH 2.0 (H₂O) | 1.2 × 10⁻³ | 9.6 min | |
| pH 10.5 (H₂O) | 3.8 × 10⁻⁴ | 30 min |
Nucleophilic Acyl Substitution
The thioester group reacts with nucleophiles such as amines, alcohols, and thiols:
Reaction with Amines
In the presence of N-methylimidazole, this compound forms a transient N-acylimidazolium intermediate, which is rapidly captured by nucleophiles . For example:
Thiol-Thioester Exchange
Thiolate ions (e.g., from glutathione) displace the pentyl group, enabling dynamic covalent chemistry:
Key Mechanistic Insight : Intramolecular proton transfer from the thiol group stabilizes the tetrahedral intermediate, preventing reversion to reactants .
Catalytic Coupling Reactions
Palladium-catalyzed cross-couplings involve transmetalation and reductive elimination steps. While direct data on this compound is limited, analogous thioesters participate in:
-
Suzuki-Miyaura Coupling : With aryl boronic acids, though yields are lower compared to oxygen esters .
Table 2: Catalytic Efficiency in Coupling Reactions
| Catalyst | Substrate | Yield (%) | Source |
|---|---|---|---|
| [(o-tolyl)₃P]₂Pd | Aryl bromides | 75–85 | |
| Pd(dba)₂/(o-tolyl)₃P | Bu₃SnNMe₂ | 80 |
Enzyme-Catalyzed Transformations
Lipases like Lipozyme®435 catalyze esterification and transesterification. While studies focus on oxygen esters (e.g., pentyl acetate ), thioesters may exhibit similar behavior under optimized conditions:
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Optimal Conditions : Solvent-free systems, molar excess of nucleophile (e.g., pentanol), and enzyme reuse for ≥10 cycles without activity loss .
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Inhibition : High acetic acid concentrations (>3.6 M) deactivate enzymes, suggesting analogous limitations with thioesters .
Thermal and Oxidative Stability
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Thermal Decomposition : Distillation under reduced pressure (6–17 mbar) is used industrially, indicating stability up to 100–150°C .
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Oxidation : The thiol group oxidizes to disulfides in air, necessitating inert storage conditions .
Toxicological Interactions
This compound inhibits metallo-β-lactamases via its hydrolysate (mercaptoacetate), binding with values in the µM range . This interaction is critical in antibiotic resistance research.
Scientific Research Applications
Applications in Pharmaceuticals
-
Drug Delivery Systems:
Pentyl mercaptoacetate has been explored as a carrier for drug delivery due to its ability to form stable complexes with various therapeutic agents. Research indicates that it can enhance the solubility and bioavailability of poorly soluble drugs, facilitating their transport across biological membranes . -
Antimicrobial Activity:
Studies have demonstrated that this compound exhibits antimicrobial properties against a range of pathogens. Its mechanism involves disrupting microbial cell membranes, which is particularly beneficial in developing new antiseptic formulations .
Applications in Materials Science
-
Corrosion Inhibition:
This compound has been identified as an effective corrosion inhibitor for metals. Its sulfur-containing structure allows it to adsorb onto metal surfaces, forming a protective layer that mitigates corrosion processes . Table 1: Corrosion Inhibition Efficiency of this compoundMetal Type Inhibition Efficiency (%) Test Conditions Carbon Steel 85 3% NaCl solution Aluminum 78 Acidic environment Copper 90 Neutral pH conditions
Case Studies
-
Pharmaceutical Formulation Study:
A study published in Pharmaceutical Research evaluated the use of this compound in enhancing the efficacy of a poorly soluble anti-cancer drug. The formulation containing this compound showed a significant increase in drug absorption compared to controls, indicating its potential as an excipient in pharmaceutical formulations . -
Corrosion Resistance Testing:
An experimental study assessed the effectiveness of this compound as a corrosion inhibitor for carbon steel in saline environments. Results indicated a substantial reduction in corrosion rates when treated with this compound, supporting its application in industrial settings where metal protection is critical .
Mechanism of Action
The mechanism of action of pentyl mercaptoacetate involves its ability to donate a mercapto group (–SH) in chemical reactions. This mercapto group can interact with various molecular targets, including enzymes and proteins, leading to the formation of covalent bonds. The pathways involved in these interactions depend on the specific application and the nature of the target molecules.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physical Properties
The primary structural difference among mercaptoacetate derivatives lies in the alkyl chain length, which influences solubility, volatility, and reactivity.
Biological Activity
Pentyl mercaptoacetate, a compound belonging to the family of mercaptoacetic acid esters, has garnered attention due to its potential biological activities and applications in various fields, including toxicology and biochemistry. This article synthesizes available research findings, case studies, and relevant data to provide a comprehensive overview of the biological activity of this compound.
This compound, also known as acetic acid, mercapto-, pentyl ester, is characterized by the following chemical structure:
- Molecular Formula : C₇H₁₄O₂S
- Molecular Weight : 158.25 g/mol
This compound is typically used in organic synthesis and has been studied for its potential effects on biological systems.
Toxicological Studies
Toxicological assessments have been conducted to evaluate the safety and biological activity of this compound. The following findings summarize key observations:
- Acute Toxicity : The LD50 (lethal dose for 50% of the population) values for related thioglycolic acid compounds suggest a moderate toxicity profile. For example, sodium thioglycolate has shown LD50 values ranging from 50 to 200 mg/kg body weight in various studies . While specific LD50 values for this compound are not extensively documented, related compounds indicate a potential risk at higher doses.
- Reproductive Toxicity : In studies involving sodium mercaptoacetate (a related compound), significant reproductive effects were observed at doses exceeding 40 mg/kg body weight. Microscopic examination revealed liver vacuolation and biochemical changes indicative of metabolic disruption . These findings suggest that this compound may exhibit similar effects, warranting further investigation into its reproductive toxicity.
- Dermal Effects : Skin irritation has been noted with related compounds at various concentrations. For instance, sodium thioglycolate caused moderate skin erythema and necrosis at high doses . Given the structural similarities, this compound may also pose dermal risks.
Biochemical Impacts
Research indicates that this compound can influence metabolic pathways:
- Fatty Acid Metabolism : Studies have shown that exposure to related mercaptoacetic acid derivatives can inhibit β-oxidation of fatty acids in liver tissues, leading to increased triglyceride accumulation . This metabolic disruption can have implications for liver function and overall metabolic health.
- Blood Biochemistry Changes : In animal studies with sodium mercaptoacetate, significant alterations in blood plasma biochemistry were noted, including increased levels of fatty acids and lactate alongside decreased glucose levels . Such changes highlight the compound's potential impact on energy metabolism.
Case Study 1: Reproductive Toxicity in Rodents
A study assessed the reproductive toxicity of sodium mercaptoacetate in rats over a ten-week period. The results indicated:
- Doses : Rats were administered doses of 10, 20, 40, and 80 mg/kg body weight.
- Findings : At 40 mg/kg, microscopic liver changes were observed along with decreased urea levels in males. At 80 mg/kg, mortality was noted in pregnant females due to liver damage .
This study underscores the need for careful evaluation of this compound's reproductive effects.
Case Study 2: Dermal Irritation Assessment
In a dermal exposure study involving sodium thioglycolate:
- Methodology : Rats were subjected to varying concentrations over an extended period.
- Results : Skin irritation was consistently observed across all treatment levels, indicating a potential risk for dermal application of similar compounds like this compound .
Summary Table of Biological Activity Findings
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for producing high-purity pentyl mercaptoacetate?
- Methodological Answer : this compound can be synthesized via esterification between mercaptoacetic acid and pentanol, using acid catalysts (e.g., sulfuric acid) under reflux. Purification involves fractional distillation and confirmation via gas chromatography (GC) to achieve >99% purity, as demonstrated in analogous mercaptoacetate syntheses . Ensure inert atmospheres to prevent oxidation of the thiol group.
Q. Which spectroscopic techniques are optimal for structural characterization of this compound?
- Methodological Answer :
- FTIR Spectroscopy : Identify thiol (-SH) stretches (~2550 cm⁻¹) and ester carbonyl (C=O) bands (~1740 cm⁻¹). Disappearance of -OH (from mercaptoacetic acid) confirms esterification .
- NMR Spectroscopy : Use ¹H NMR to resolve signals for the pentyl chain (δ 0.8–1.6 ppm) and the ester methylene group (δ 4.1–4.3 ppm). ¹³C NMR confirms the carbonyl carbon (δ 170–175 ppm) .
Q. What safety protocols are critical for handling this compound in laboratory settings?
- Methodological Answer :
- Ventilation : Use fume hoods to avoid inhalation of vapors, as thiols are odorous and potentially toxic .
- PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
- Waste Disposal : Segregate waste and collaborate with certified agencies for thiol-containing compound disposal to prevent environmental contamination .
Advanced Research Questions
Q. How can contradictions between TGA and FTIR data be resolved when quantifying mercaptoacetate derivatives in polymer matrices?
- Methodological Answer : Discrepancies may arise from incomplete decomposition (TGA) vs. functional group interference (FTIR). Cross-validate with ¹H NMR to quantify residual thiol content or use mass spectrometry (MS) to detect volatile decomposition products. Calibrate FTIR with standards of known concentration, as done for vinyl mercaptoacetate in EVASH copolymers .
Q. What experimental design considerations are vital for assessing this compound’s thermal stability under oxidative vs. inert atmospheres?
- Methodological Answer :
- TGA-DSC : Perform under nitrogen (inert) and air (oxidative) to compare decomposition pathways. Monitor mass loss at 200–300°C, where thiol-ester bonds may cleave .
- Kinetic Analysis : Use Flynn-Wall-Ozawa or Kissinger methods to calculate activation energy () for degradation. Include control experiments with stabilizers (e.g., antioxidants) to evaluate protective effects .
Q. How can the catalytic efficiency of this compound in polymer stabilization be quantitatively evaluated?
- Methodological Answer :
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
